Cas no 2229600-78-4 (3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine)

3-(6-Bromopyridin-3-yl)-3,3-difluoropropan-1-amine is a brominated pyridine derivative featuring a difluoropropanamine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and difluoromethyl groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The amine functionality further allows for modifications via amidation or reductive alkylation. Its stable yet reactive structure makes it valuable for constructing complex molecules, particularly in drug discovery for targeting bioactive scaffolds. The compound's well-defined purity and consistent performance ensure reliability in research and industrial applications.
3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine structure
2229600-78-4 structure
Product Name:3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine
CAS No:2229600-78-4
MF:C8H9BrF2N2
MW:251.071267843246
CID:5870785
PubChem ID:165798543
Update Time:2025-05-26

3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine
    • EN300-1946189
    • 2229600-78-4
    • Inchi: 1S/C8H9BrF2N2/c9-7-2-1-6(5-13-7)8(10,11)3-4-12/h1-2,5H,3-4,12H2
    • InChI Key: OUZMPCDTKJXDHF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C(CCN)(F)F

Computed Properties

  • Exact Mass: 249.99172g/mol
  • Monoisotopic Mass: 249.99172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine Pricemore >>

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Additional information on 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine

Professional Introduction to Compound with CAS No. 2229600-78-4 and Product Name: 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine

The compound with the CAS number 2229600-78-4 and the product name 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromopyridine moiety and difluorinated propanamine side chain, make it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of bromopyridine scaffolds in the design of novel bioactive molecules. These heterocycles are known for their ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. The introduction of fluorine atoms in the difluoropropanamine group adds an additional layer of complexity to the molecule, influencing its metabolic stability, lipophilicity, and overall pharmacokinetic properties. Such structural modifications are often employed to enhance the binding affinity and selectivity of drug candidates.

In the context of contemporary pharmaceutical research, compounds like 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine are being investigated for their potential in treating a wide range of diseases. The bromopyridine component has been extensively studied for its role in anticancer therapies, where it can act as a key pharmacophore in small-molecule inhibitors. Meanwhile, the difluoropropanamine moiety is recognized for its ability to improve drug solubility and bioavailability, which are critical factors in drug formulation and delivery.

One of the most intriguing aspects of this compound is its dual functionality derived from the combination of bromopyridine and difluoropropanamine. This unique structural arrangement allows for versatile interactions with biological targets, making it a valuable tool for medicinal chemists seeking to develop novel therapeutics. For instance, researchers have explored derivatives of this compound for their potential antimicrobial properties, leveraging the electron-withdrawing effects of fluorine atoms to enhance antibacterial activity.

The synthesis of 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The bromination step on the pyridine ring is particularly critical, as it introduces a reactive site that can be further functionalized. Subsequent introduction of the difluoropropanamine group requires precise control over reaction conditions to ensure high yield and purity. These synthetic strategies are emblematic of the advancements in chemical methodology that enable the creation of complex molecules with tailored properties.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of this compound with biological targets. These studies suggest that the bromopyridine moiety interacts favorably with protein active sites through hydrogen bonding and hydrophobic interactions, while the difluoropropanamine group enhances surface binding affinity. Such insights are crucial for optimizing lead compounds into viable drug candidates.

The pharmacological profile of 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine is still under active investigation, but preliminary data indicate promising activities in several therapeutic areas. For example, preclinical studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes involved in inflammation pathways. This aligns with the growing interest in developing anti-inflammatory agents with minimal side effects. Additionally, the compound's structural features make it a candidate for further exploration in neurodegenerative disease treatment, where modulation of neurotransmitter systems is key.

In conclusion, the compound with CAS number 2229600-78-4, specifically named as 3-(6-bromopyridin-3-yl)-3,3-difluoropropan-1-amine, represents a significant contribution to the field of chemical biology and drug discovery. Its unique structural composition combining a bromopyridine scaffold with a difluoropropanamine side chain offers numerous opportunities for therapeutic development. As research continues to uncover new biological functions and synthetic methodologies, compounds like this one will undoubtedly play a pivotal role in shaping future pharmaceutical innovations.

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